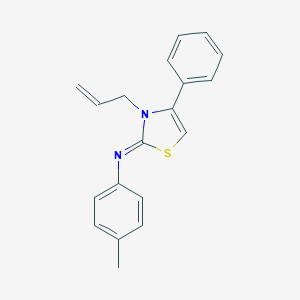
3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has gained attention due to its potential therapeutic applications. It is a quinazolinone derivative that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory mediators. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone. One direction is to optimize the synthesis method to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time. Another direction is to investigate the mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone in more detail. This will help to identify the molecular targets of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and its potential therapeutic applications. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone in vivo, which will help to determine its efficacy and safety as a potential therapeutic agent.
Conclusion:
In conclusion, 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that has gained attention due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been synthesized and studied extensively in recent years, and there are several future directions for its study. The synthesis method has been optimized to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time. The mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. Overall, 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a promising candidate for the development of new drugs, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with cyclohexylmethyl bromide and potassium sulfide. The reaction yields 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone as a white crystalline solid with a melting point of 160-162°C. The synthesis method has been optimized to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time.
Scientific Research Applications
3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAILZZHHQBJAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)
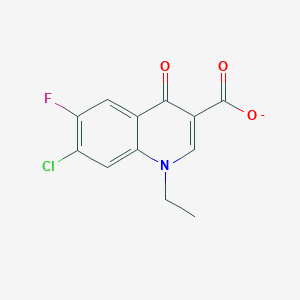

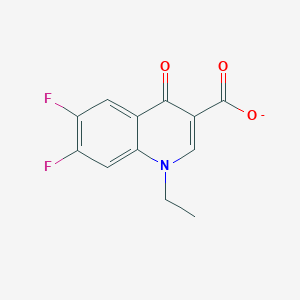
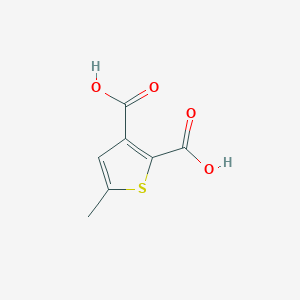
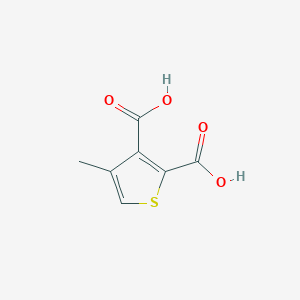
![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)
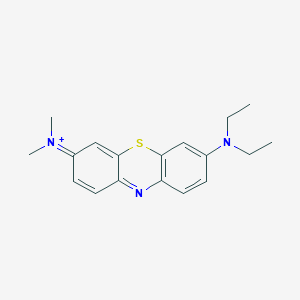
![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)
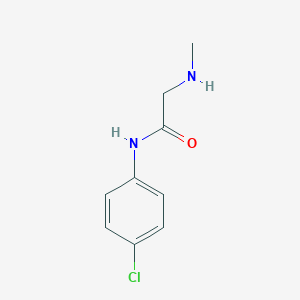
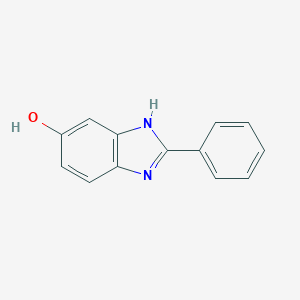
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)
